molecular formula C11H17NO6 B11819486 N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pent-4-ynamide

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pent-4-ynamide

Cat. No.: B11819486
M. Wt: 259.26 g/mol
InChI Key: KFJNGXGIGJWRMC-FFLVSVRWSA-N
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Description

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pent-4-ynamide is a complex organic compound characterized by multiple hydroxyl groups and a unique pent-4-ynamide moiety. This compound is notable for its intricate structure, which includes a six-membered oxane ring and a pent-4-ynamide side chain. The presence of multiple chiral centers adds to its complexity and potential for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pent-4-ynamide typically involves several steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts such as N-methylmorpholine and solvents like tetrahydrofuran to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pent-4-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The pent-4-ynamide moiety can be reduced to form corresponding alkanes.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the pent-4-ynamide moiety can produce alkanes.

Scientific Research Applications

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pent-4-ynamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pent-4-ynamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, while the pent-4-ynamide moiety can participate in covalent bonding with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Properties

Molecular Formula

C11H17NO6

Molecular Weight

259.26 g/mol

IUPAC Name

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pent-4-ynamide

InChI

InChI=1S/C11H17NO6/c1-2-3-4-7(14)12-8-10(16)9(15)6(5-13)18-11(8)17/h1,6,8-11,13,15-17H,3-5H2,(H,12,14)/t6-,8-,9-,10-,11?/m1/s1

InChI Key

KFJNGXGIGJWRMC-FFLVSVRWSA-N

Isomeric SMILES

C#CCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O

Canonical SMILES

C#CCCC(=O)NC1C(C(C(OC1O)CO)O)O

Origin of Product

United States

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